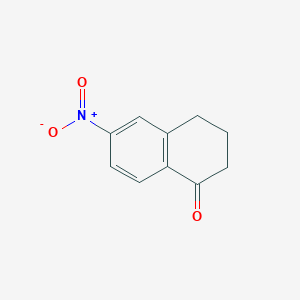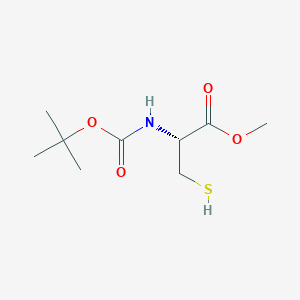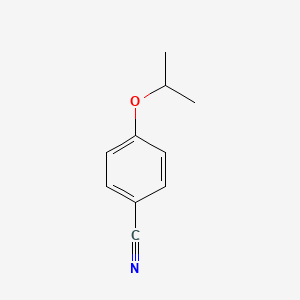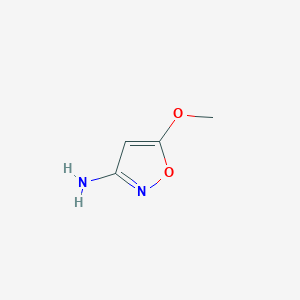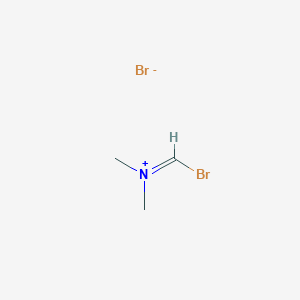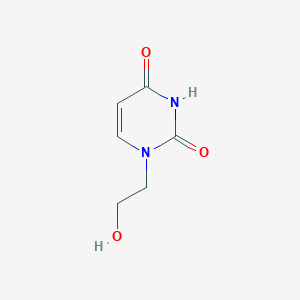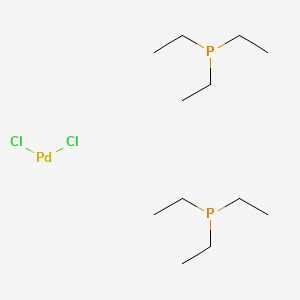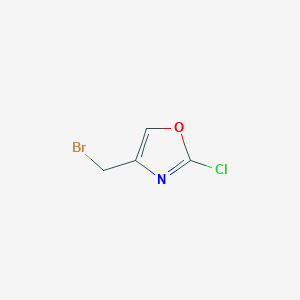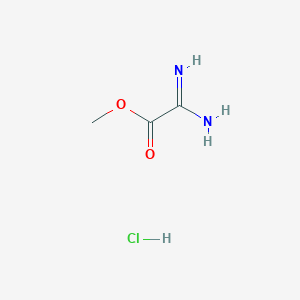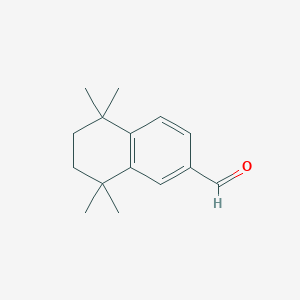
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde
Overview
Description
“5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde” is a chemical compound . It is related to the class of biogenic organic compounds known as catechols and o-quinones, which play an essential role in the metabolism of plants and living organisms . These compounds are widely used in organic, bioorganic, coordination, and polymer chemistry .
Synthesis Analysis
A one-step procedure was developed for the multigram synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, and its three 1-substituted derivatives and 1-substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione were obtained .Scientific Research Applications
Electrophilic Substitution in Naphthalene Derivatives
- Electrophilic Substitution and Proton Sponge Applications : Research by M. A. Mekh et al. (2010) explored the electrophilic substitution in naphthalene derivatives. This study provides insights into the reactivity of these compounds under different conditions and their applications as 'push-pull' proton sponges (Mekh et al., 2010).
Synthesis and Stereochemistry
- Synthesis of Dihydro and Ethanodibenz Derivatives : Research conducted by N. Harada et al. (1978) focused on the synthesis and absolute stereochemistry of various dihydro and ethanodibenz derivatives of naphthalene. These studies are crucial for understanding the structural and stereochemical aspects of naphthalene-based compounds (Harada et al., 1978).
Nucleophilic Reactivity
- Nucleophilic Reactivity of TEMPO Anion : T. Inokuchi and H. Kawafuchi (2004) investigated the reactivity of the TEMPO anion as a nucleophile. This research is significant for understanding the chemical transformations involving haloalkanes or acyl halides to aldehydes (Inokuchi & Kawafuchi, 2004).
Novel Building Blocks in Drug Synthesis
- Development of New Building Blocks for Silicon-Based Drugs : A study by M. W. Büttner et al. (2007) demonstrated the creation of new building blocks for the synthesis of biologically active derivatives. This research contributes to the development of silicon-based drugs and odorants (Büttner et al., 2007).
Proton Sponge Characteristics
- Study on 'Push-Pull' Proton Sponges : Research by V. Ozeryanskii et al. (2009) examined proton sponges featuring naphthalene derivatives. This work provided insights into the π-acceptor effects of different groups in these compounds (Ozeryanskii et al., 2009).
Stereochemistry and Asymmetric Synthesis
- Stereoselective Synthesis of Nature-Identical Compounds : T. Benincori et al. (2005) conducted a process-scale stereoselective synthesis of nature-identical compounds. This study is relevant for understanding the asymmetric synthesis in organic chemistry (Benincori et al., 2005).
Chemical Reactions and Mechanisms
- Intramolecular Catalysis and Cannizzaro Reaction : K. Bowden et al. (1992) explored the intramolecular Cannizzaro reaction of naphthalene-1,8-dicarbaldehyde. This study contributes to understanding the mechanisms and kinetics of specific chemical reactions in naphthalene derivatives (Bowden et al., 1992).
properties
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9-10H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAGXXOTEICTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439615 | |
| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde | |
CAS RN |
92654-79-0 | |
| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

